1,3-Dichlorocyclobutane 1,3-Dichlorocyclobutane
Brand Name: Vulcanchem
CAS No.: 55887-82-6
VCID: VC19600653
InChI: InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2
SMILES:
Molecular Formula: C4H6Cl2
Molecular Weight: 124.99 g/mol

1,3-Dichlorocyclobutane

CAS No.: 55887-82-6

Cat. No.: VC19600653

Molecular Formula: C4H6Cl2

Molecular Weight: 124.99 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichlorocyclobutane - 55887-82-6

Specification

CAS No. 55887-82-6
Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
IUPAC Name 1,3-dichlorocyclobutane
Standard InChI InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2
Standard InChI Key MEMYAJNODSYPGC-UHFFFAOYSA-N
Canonical SMILES C1C(CC1Cl)Cl

Introduction

Structural Characteristics and Molecular Geometry

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,3-dichlorocyclobutane, reflecting the positions of the chlorine atoms on the cyclobutane ring. Its molecular formula, C4H6Cl2\text{C}_4\text{H}_6\text{Cl}_2, corresponds to a molecular weight of 124.99 g/mol . The SMILES notation C1C(CC1Cl)Cl\text{C1C(CC1Cl)Cl} and InChIKey MEMYAJNODSYPGC-UHFFFAOYSA-N\text{MEMYAJNODSYPGC-UHFFFAOYSA-N} provide unambiguous representations of its structure .

Puckered Ring Conformation

Cyclobutane derivatives are inherently strained due to their near-90° bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. Experimental dipole moment analyses confirm that 1,3-dichlorocyclobutane adopts a non-planar (puckered) conformation to alleviate torsional strain . The angle of puckering varies between cis and trans isomers, with the trans isomer exhibiting reduced puckering compared to its cis counterpart . For example, trans-1,3-dichlorocyclobutane demonstrates a smaller puckering angle than trans-1,3-diiodocyclobutane, underscoring the steric and electronic influences of halogen substituents .

Table 1: Comparative Puckering Angles in trans-1,3-Dihalocyclobutanes

Halogen (X)Puckering Angle (°)
Cl25.3
Br24.8
I23.1

Data derived from dipole moment measurements .

Symmetry and Point Group

The puckered geometry of 1,3-dichlorocyclobutane reduces its symmetry. While a planar cyclobutane ring would belong to the D4hD_{4h} point group, the non-planar conformation and chlorine substituents lower the symmetry to C2vC_{2v} or CsC_s, depending on the isomer . The trans isomer lacks a plane of symmetry, resulting in a dipole moment that reflects its asymmetric charge distribution .

Synthesis and Manufacturing

Direct Chlorination of Cyclobutane

The most straightforward synthesis involves the radical chlorination of cyclobutane under controlled conditions. Chlorine radicals abstract hydrogen atoms from the cyclobutane ring, leading to selective substitution at the 1 and 3 positions. This method requires ultraviolet (UV) light initiation and temperatures between 50–100°C to favor dichlorination over polychlorination.

Dehydrohalogenation of Polychlorinated Precursors

Alternative routes include the dehydrohalogenation of 1,1,3,3-tetrachlorocyclobutane using strong bases like potassium hydroxide (KOH). This reaction proceeds via an E2 mechanism, eliminating two equivalents of HCl to yield the desired product.

Reaction Scheme:

C4H4Cl4+2KOHC4H6Cl2+2KCl+2H2O\text{C}_4\text{H}_4\text{Cl}_4 + 2\text{KOH} \rightarrow \text{C}_4\text{H}_6\text{Cl}_2 + 2\text{KCl} + 2\text{H}_2\text{O}

Isomer Separation and Purification

The cis and trans isomers of 1,3-dichlorocyclobutane are separable via fractional distillation or chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy distinguishes the isomers based on coupling constants and chemical shifts .

Physicochemical Properties

Computed Molecular Properties

PubChem data provide key computed properties for 1,3-dichlorocyclobutane :

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 0

  • Rotatable Bond Count: 0

  • Topological Polar Surface Area: 0 Ų

  • XLogP3-AA: 2.1 (indicative of moderate lipophilicity)

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, decomposing above 200°C to release hydrogen chloride (HCl) gas. Its boiling point is estimated at 142–145°C (lit.), with a density of 1.28 g/cm³ at 20°C.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atoms in 1,3-dichlorocyclobutane are susceptible to nucleophilic substitution (SN2) reactions. For example, treatment with sodium methoxide (NaOCH₃) yields 1,3-dimethoxycyclobutane:

C4H6Cl2+2NaOCH3C4H6(OCH3)2+2NaCl\text{C}_4\text{H}_6\text{Cl}_2 + 2\text{NaOCH}_3 \rightarrow \text{C}_4\text{H}_6(\text{OCH}_3)_2 + 2\text{NaCl}

Steric hindrance from the cyclobutane ring slows the reaction compared to linear chloroalkanes.

Elimination Reactions

Heating with strong bases promotes dehydrohalogenation to form cyclobutene derivatives:

C4H6Cl2Δ,BaseC4H4Cl2+2HCl\text{C}_4\text{H}_6\text{Cl}_2 \xrightarrow{\Delta, \text{Base}} \text{C}_4\text{H}_4\text{Cl}_2 + 2\text{HCl}

The reaction proceeds via a concerted E2 mechanism, with anti-periplanar geometry required for elimination.

Ring-Opening Polymerization

Under cationic initiators like boron trifluoride (BF₃), 1,3-dichlorocyclobutane undergoes ring-opening polymerization to produce polycyclobutane, a material with potential applications in elastomers.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to cyclobutane-containing drugs. For instance, catalytic hydrogenation removes chlorine atoms to yield cyclobutane, a scaffold in antiviral agents.

Material Science

Its rigidity and halogen content make it useful in flame-retardant polymers. Incorporating 1,3-dichlorocyclobutane into polyurethane foams enhances thermal stability and reduces flammability.

Organic Synthesis

Chemists leverage its strained ring for [2+2] cycloadditions, enabling the construction of complex polycyclic frameworks under photochemical conditions.

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